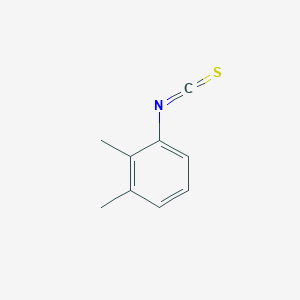

2,3-Dimethylphenyl Isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-2,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-7-4-3-5-9(8(7)2)10-6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASTZUGVKHOFPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165476 | |

| Record name | 2,3-Dimethylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539-20-4 | |

| Record name | 2,3-Dimethylphenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylphenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1539-20-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 2,3-Dimethylphenyl Isothiocyanate?

An In-depth Technical Guide to the Chemical Properties of 2,3-Dimethylphenyl Isothiocyanate

Introduction

This compound, also identified as 1-isothiocyanato-2,3-dimethylbenzene, is a specialized aromatic organic compound with the CAS number 1539-20-4.[1] Its structure, which incorporates a reactive isothiocyanate (-N=C=S) functional group attached to a dimethyl-substituted benzene ring, renders it a significant intermediate in various organic synthesis applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis protocols, and safety considerations, tailored for professionals in research, chemical synthesis, and drug development. The compound's utility is most pronounced in the synthesis of pharmaceuticals and agrochemicals, where it serves as a critical building block for creating more complex molecules, such as thiourea derivatives and heterocyclic compounds.[1]

Physicochemical Properties

This compound is a light yellow liquid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing a quantitative overview for laboratory and industrial applications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NS | [1][2] |

| Molecular Weight | 163.24 g/mol | [1] |

| Appearance | Light yellow liquid | [1] |

| Purity | ≥97% | [1][2] |

| Density | 1.01 - 1.08 g/cm³ | [1] |

| Boiling Point | 128 °C at 8 mmHg | [1] |

| Melting Point | 22-23 °C | |

| Flash Point | 125.8 °C | [1] |

| IUPAC Name | 1-isothiocyanato-2,3-dimethylbenzene | [1] |

| CAS Number | 1539-20-4 | [1] |

Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the highly reactive isothiocyanate functional group. This group features electrophilic carbon and sulfur atoms, making it susceptible to nucleophilic attack.

Key Reactions:

-

Nucleophilic Addition: The isothiocyanate group readily undergoes nucleophilic addition reactions. Amines, alcohols, and thiols can attack the central carbon atom, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively. This reactivity is fundamental to its role as a building block in the synthesis of bioactive molecules.[1]

-

Cyclization Reactions: It is a key precursor in the synthesis of various heterocyclic compounds. The isothiocyanate moiety can participate in intramolecular or intermolecular cyclization reactions to form five- or six-membered rings containing nitrogen and sulfur.[1][3]

Stability and Incompatibilities:

-

The compound is stable under moderate temperature conditions.[1]

-

It is chemically stable at room temperature.[4] However, it can form explosive mixtures with air upon intense heating.[4]

-

It is incompatible with strong oxidizing agents, strong bases, alcohols, amines, and ammonia.[5][6]

-

Contact with heat and moisture should be avoided to prevent degradation.[4]

Experimental Protocols: Synthesis

The synthesis of this compound typically proceeds from the corresponding aniline derivative, 2,3-dimethylaniline. A common and effective method is the reaction with a thiocarbonylating agent like thiophosgene or, more commonly in modern synthesis, a two-step, one-pot reaction involving carbon disulfide.[1][7][8]

General "One-Pot" Synthesis from 2,3-Dimethylaniline:

This protocol is adapted from general methods for the synthesis of aryl isothiocyanates.[7]

Objective: To synthesize this compound from 2,3-dimethylaniline.

Materials:

-

2,3-Dimethylaniline

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or another organic base

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or another desulfurizing agent

-

Dichloromethane (DCM) or other suitable solvent

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Methodology:

-

Formation of the Dithiocarbamate Salt:

-

In a round-bottom flask, dissolve 2,3-dimethylaniline (1 equivalent) in dichloromethane.

-

Add triethylamine (3 equivalents) to the solution and stir at room temperature.

-

Slowly add carbon disulfide (3 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for approximately 5-10 minutes. The reaction is typically rapid, leading to the formation of the dithiocarbamate intermediate.

-

-

Desulfurization to form the Isothiocyanate:

-

To the freshly prepared dithiocarbamate solution, add the desulfurizing agent, such as DMT/NMM/TsO⁻ (1 equivalent).

-

The reaction can be performed at room temperature or accelerated using microwave irradiation (e.g., 3 minutes at 90 °C), which has been shown to be effective for similar syntheses.[7]

-

-

Work-up and Purification:

-

Upon completion of the reaction (monitored by TLC or GC-MS), the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified. Flash column chromatography using a non-polar eluent such as hexane is a common method to isolate the pure this compound.[7]

-

Logical Workflow and Visualization

The synthesis of this compound can be visualized as a two-step logical workflow, starting from the primary amine.

Caption: General synthesis workflow for this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Irritation and Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[4][9] It may also cause skin and respiratory irritation.[1][10]

-

Sensitization: Like many isothiocyanates, it may cause allergic skin reactions and potentially lead to allergy or asthma-like symptoms if inhaled.[4][9][11]

-

Handling Precautions: Use only in a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials.[5][6]

-

Environmental Hazards: The substance is very toxic to aquatic life with long-lasting effects.[5] Avoid release into the environment.[6]

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]

- 9. carlroth.com [carlroth.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis Pathway for 1-Isothiocyanato-2,3-dimethylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 1-isothiocyanato-2,3-dimethylbenzene, a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] This document details the underlying chemistry, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

1-Isothiocyanato-2,3-dimethylbenzene, also known as 2,3-dimethylphenyl isothiocyanate, is an aromatic organic compound featuring a reactive isothiocyanate (-N=C=S) functional group attached to a 2,3-dimethylphenyl scaffold.[1] Its chemical structure lends itself to a variety of chemical transformations, including nucleophilic additions and cyclizations, making it a key building block for the synthesis of more complex molecules such as thiourea derivatives and heterocyclic compounds.[1]

Recommended Synthesis Pathway: One-Pot Reaction from 2,3-Dimethylaniline

The recommended pathway for the synthesis of 1-isothiocyanato-2,3-dimethylbenzene is a one-pot reaction starting from 2,3-dimethylaniline. This method is favored due to its operational simplicity, cost-effectiveness, and avoidance of highly toxic reagents like thiophosgene.[1] The reaction proceeds in two main stages within a single reaction vessel:

-

Formation of a Dithiocarbamate Intermediate: 2,3-Dimethylaniline is reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate.

-

Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent to yield the final product, 1-isothiocyanato-2,3-dimethylbenzene.

Several desulfurizing agents can be employed, with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) being a modern and efficient option, often used in conjunction with microwave heating to accelerate the reaction and improve yields.[2][3]

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

| Property | 2,3-Dimethylaniline (Starting Material) | 1-Isothiocyanato-2,3-dimethylbenzene (Product) |

| CAS Number | 87-59-2 | 1539-20-4 |

| Molecular Formula | C₈H₁₁N | C₉H₉NS |

| Molecular Weight | 121.18 g/mol | 163.24 g/mol |

| Appearance | Colorless to reddish-brown liquid | Light yellow liquid/solid |

| Boiling Point | 221-222 °C | 128 °C @ 8 mmHg |

| Melting Point | -15 °C | 22-23 °C |

| Density | 0.994 g/mL | 1.08 g/mL |

| Purity | >99.0% (GC) | ≥99.0% |

| Typical Reaction Yield | - | 70-95% (estimated based on similar syntheses) |

Experimental Protocol

This protocol is a representative procedure for the one-pot synthesis of 1-isothiocyanato-2,3-dimethylbenzene using DMT/NMM/TsO⁻ as the desulfurizing agent with microwave assistance.

Materials:

-

2,3-Dimethylaniline (C₈H₁₁N)

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N) or DBU

-

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻)

-

Dichloromethane (DCM), anhydrous

-

Hexane for chromatography

-

Microwave reactor

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a 10 mL microwave pressure vial, add 2,3-dimethylaniline (2 mmol, 1.0 equiv.).

-

Formation of Dithiocarbamate: To the vial, add anhydrous dichloromethane (3 mL), triethylamine (6 mmol, 3.0 equiv.), and carbon disulfide (6 mmol, 3.0 equiv.). Stir the mixture at room temperature for 5 minutes.

-

Desulfurization: Add DMT/NMM/TsO⁻ (2 mmol, 1.0 equiv.) to the reaction mixture.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 3 minutes at 90 °C.

-

Work-up: After cooling, the reaction mixture is concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash chromatography on silica gel using hexane as the eluent to afford pure 1-isothiocyanato-2,3-dimethylbenzene.[3]

Mandatory Visualizations

Synthesis Workflow Diagram:

Caption: One-pot synthesis of 1-isothiocyanato-2,3-dimethylbenzene.

Logical Relationship of Synthesis Steps:

Caption: Logical flow of the synthesis pathway.

References

An In-depth Technical Guide to 2,3-Dimethylphenyl Isothiocyanate: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethylphenyl Isothiocyanate, a member of the isothiocyanate class of compounds known for their significant biological activities. This document details the molecular structure, physicochemical properties, and synthesis of this compound. While specific experimental data on the biological activity of this compound is limited in publicly available literature, this guide extrapolates the well-documented activities of the broader isothiocyanate class, including their anticancer and antimicrobial properties. Detailed experimental protocols for synthesis and characterization are provided, alongside visualizations of key signaling pathways commonly modulated by isothiocyanates, to offer a foundational understanding for researchers in drug discovery and development.

Molecular Structure and Properties

This compound, also known as 1-isothiocyanato-2,3-dimethylbenzene, is an aromatic organic compound. Its structure features a reactive isothiocyanate (-N=C=S) functional group attached to a 2,3-dimethyl substituted benzene ring.

Molecular Formula: C₉H₉NS[1][2]

Molecular Weight: Approximately 163.24 g/mol [1][2]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1539-20-4 | [1][2] |

| Appearance | Light yellow liquid | [2] |

| Density | 1.01 - 1.08 g/cm³ | [2][3] |

| Boiling Point | 128 °C at 8 mmHg | [3] |

| Melting Point | 22-23 °C | [3] |

| Flash Point | 125.8 °C | [2] |

| Purity | Typically ≥97-99% | [2][3] |

Synthesis and Characterization

This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, owing to the high reactivity of the isothiocyanate group.[2]

Synthesis Protocols

The synthesis of aryl isothiocyanates like this compound commonly proceeds via the reaction of the corresponding aniline with a thiocarbonylating agent. Two prevalent methods are detailed below.

Method A: Reaction with Thiophosgene

This is a common and efficient method for the synthesis of isothiocyanates.[4]

-

Reaction: 2,3-dimethylaniline + Thiophosgene (CSCl₂) → this compound + 2 HCl

-

Experimental Protocol (Adapted from a similar synthesis):

-

In a well-ventilated fume hood, dissolve 2,3-dimethylaniline (1.0 equivalent) and a base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane in a round-bottom flask under an inert atmosphere.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of thiophosgene (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

-

After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

-

Method B: Reaction with Carbon Disulfide

This method provides an alternative to the highly toxic thiophosgene.

-

Reaction: 2,3-dimethylaniline + Carbon Disulfide (CS₂) → Dithiocarbamate salt → this compound

-

Experimental Protocol (Adapted from a general procedure):

-

To a stirred solution of 2,3-dimethylaniline (1.0 equivalent) and an organic base like triethylamine (2.0 equivalents) in an anhydrous solvent (e.g., acetone or dichloromethane), add carbon disulfide (1.2 equivalents) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the dithiocarbamate salt.

-

Add a desulfurizing agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for an additional 4-6 hours or until the reaction is complete as monitored by TLC.

-

Filter the reaction mixture to remove any precipitated by-products.

-

The filtrate containing the product can then be worked up by washing with water and brine, followed by drying and solvent evaporation.

-

The crude product can be purified by vacuum distillation.

-

Characterization

The structure and purity of this compound can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching of the -N=C=S group, typically appearing in the region of 2000-2200 cm⁻¹.[5]

-

Mass Spectrometry: The NIST WebBook provides mass spectral data for 2,3-Dimethylphenylisothiocyanate, which can be used for its identification.[1] The molecular ion peak would be expected at an m/z corresponding to its molecular weight (approximately 163).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons and the two methyl groups. The chemical shifts and splitting patterns of the aromatic protons would be indicative of the 1,2,3-trisubstituted benzene ring. The two methyl groups would likely appear as singlets in the aliphatic region.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the two methyl carbons, and the characteristic carbon of the isothiocyanate group.

-

Biological Activity and Signaling Pathways (General for Isothiocyanates)

While specific research on the biological activities of this compound is not extensively available, the broader class of isothiocyanates is well-studied for its potent biological effects, particularly in cancer chemoprevention and as antimicrobial agents.[6][7] It is plausible that this compound shares some of these properties due to the common isothiocyanate functional group.

Anticancer Activity

Isothiocyanates have been shown to inhibit the proliferation of tumor cells and induce apoptosis (programmed cell death) through the modulation of several key signaling pathways.[8][9]

-

Induction of Phase II Detoxifying Enzymes via the Keap1-Nrf2 Pathway: Isothiocyanates are potent inducers of phase II enzymes that protect cells from DNA damage by carcinogens and reactive oxygen species (ROS).[6] They react with cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for phase II enzymes, upregulating their expression.

-

Induction of Apoptosis: Isothiocyanates can trigger apoptosis in cancer cells through multiple mechanisms:

-

Mitochondrial Pathway: They can cause mitochondrial damage, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3.[8][10]

-

MAPK Signaling: Activation of stress-activated protein kinases such as JNK can also contribute to apoptosis.[10]

-

Bcl-2 Family Regulation: Isothiocyanates can modulate the expression of Bcl-2 family proteins, promoting pro-apoptotic members (e.g., Bax) and inhibiting anti-apoptotic members (e.g., Bcl-2).[10]

-

-

Cell Cycle Arrest: Many isothiocyanates can cause cell cycle arrest, often at the G2/M phase, by down-regulating key cell cycle regulators like cyclin B1 and Cdc2.[8]

Antimicrobial Activity

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria with antibiotic resistance.[7][11] The exact mechanism of action is not fully elucidated but is thought to involve the disruption of cellular functions through the reaction of the electrophilic isothiocyanate group with microbial proteins and enzymes.

Experimental Workflow for Biological Activity Screening

For researchers interested in investigating the biological activities of this compound, a general experimental workflow is proposed below.

References

- 1. 2,3-Dimethylphenylisothiocyanate [webbook.nist.gov]

- 2. innospk.com [innospk.com]

- 3. This compound | 1539-20-4 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. redalyc.org [redalyc.org]

- 11. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of 2,3-Dimethylphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2,3-Dimethylphenyl Isothiocyanate (CAS No. 1539-20-4), a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. Adherence to the following procedures is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a light yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1539-20-4 | [1] |

| Molecular Formula | C₉H₉NS | [1] |

| Molecular Weight | 163.24 g/mol | |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 128 °C (at 8 mmHg) | |

| Melting Point | 22-23 °C | |

| Density | 1.08 g/cm³ | |

| Flash Point | 125.8 °C | [1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects and take appropriate precautions.

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Skin Sensitization | Category 1 |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |

Potential Health Effects:

-

Ingestion: Harmful if swallowed.

-

Skin Contact: Causes skin irritation and may cause an allergic skin reaction.

-

Eye Contact: Causes serious eye irritation.

-

Inhalation: May cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Contaminated work clothing should not be allowed out of the workplace.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following table outlines the recommended PPE.

| Body Part | Recommended PPE | Specifications |

| Eyes/Face | Safety goggles and face shield | Chemical splash goggles (ANSI Z87 certified) and a face shield where splashing is possible. |

| Skin/Body | Chemical-resistant lab coat and apron | A knee-length lab coat and a chemically compatible apron should be worn. |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. |

| Respiratory | NIOSH-approved respirator | Use a respirator with an organic vapor cartridge if working outside a fume hood or if ventilation is inadequate. |

Handling and Storage

Handling:

-

All work with this compound should be performed in a well-ventilated chemical fume hood.[2]

-

Avoid contact with skin, eyes, and clothing.

-

Use spark-proof tools and explosion-proof equipment.[3]

-

Ground and bond containers when transferring material to prevent static discharge.

-

Do not breathe vapors or mist.

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, and amines.

-

The storage area should be clearly marked with the appropriate hazard signs.

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately. |

Accidental Release and Disposal

Spill Response:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 3).

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable cleaning agent.

Waste Disposal:

-

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain or in regular trash.

Experimental Protocols

The isothiocyanate functional group is highly reactive, making this compound a valuable intermediate in organic synthesis, particularly for the formation of thiourea derivatives.[4]

General Protocol for the Synthesis of a Thiourea Derivative

This protocol describes a general method for the reaction of this compound with a primary amine to form a disubstituted thiourea.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply (optional, for moisture-sensitive reactions)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.

-

With magnetic stirring, add this compound (1.0 equivalent) dropwise to the amine solution at room temperature.

-

The reaction is often exothermic. If necessary, cool the reaction mixture in an ice bath to maintain a controlled temperature.

-

Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the thiourea product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with a small amount of cold solvent.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Figure 1. Experimental workflow for the synthesis of a thiourea derivative.

Reactivity and Incompatibilities

The isothiocyanate group (-N=C=S) is highly electrophilic at the central carbon atom, making it susceptible to nucleophilic attack.[4]

-

Nucleophiles: Reacts readily with primary and secondary amines to form thioureas. It also reacts with alcohols and thiols.

-

Water/Moisture: Isothiocyanates can be sensitive to moisture and may hydrolyze. Store in a dry environment.

-

Strong Oxidizing Agents: Incompatible with strong oxidizing agents.

-

Strong Bases: Incompatible with strong bases.

-

Acids: May react with strong acids.

Toxicology and Biological Effects

Toxicological Profile: Detailed toxicological studies specifically on this compound are limited in publicly available literature. However, aromatic isothiocyanates as a class are known to be toxic. Phenyl isothiocyanate, a related compound, is toxic if swallowed.[5] Subacute toxicity studies in rats with phenyl isothiocyanate showed effects on growth, and organ weights at higher doses.[6][7] Some isothiocyanates have also shown genotoxic potential in certain assays.[8][9][10][11]

Biological Activity and Signaling Pathways: While specific studies on the signaling pathways modulated by this compound are not readily available, isothiocyanates as a class are known to have diverse biological activities. They are studied for their potential chemopreventive and therapeutic effects.[3][12][13] Isothiocyanates have been shown to modulate various signaling pathways involved in inflammation, cell proliferation, apoptosis, and oxidative stress.[14][15] For instance, some isothiocyanates can induce apoptosis in cancer cells through the mitochondrial pathway.[16] They have also been shown to interact with and modulate the activity of MAP kinase pathways.[14] It is important to note that these are general activities of the isothiocyanate class, and the specific effects of this compound would require dedicated investigation.

Figure 2. Logical relationship of safety and handling procedures.

Disclaimer

This guide is intended for informational purposes only and is not a substitute for professional safety training and judgment. Always consult the most current Safety Data Sheet (SDS) for this compound from your supplier before use. All laboratory personnel must be trained in the proper handling of hazardous chemicals. The user assumes all responsibility for the safe handling, storage, and disposal of this chemical.

References

- 1. innospk.com [innospk.com]

- 2. ehss.syr.edu [ehss.syr.edu]

- 3. scielo.org.co [scielo.org.co]

- 4. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 5. Phenyl isothiocyanate: Carcinogenic Potency Database [files.toxplanet.com]

- 6. research.wayne.edu [research.wayne.edu]

- 7. Four-week toxicity study of phenyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxic effects of allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural isothiocyanates: genotoxic potential versus chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothiocyanates Have Genotoxic Potential At Concentrated Doses | Food for Breast Cancer [foodforbreastcancer.com]

- 11. researchgate.net [researchgate.net]

- 12. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allyl isothiocyanate inhibits cell metastasis through suppression of the MAPK pathways in epidermal growth factor‑stimulated HT29 human colorectal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Influence of Dimethyl Substitution on the Reactivity of the Phenyl Isothiocyanate Group: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the isothiocyanate functional group when attached to a dimethyl-substituted benzene ring. The strategic placement of methyl groups on the aromatic ring introduces a nuanced interplay of electronic and steric effects that significantly modulates the electrophilic character of the isothiocyanate carbon. This document details the synthesis of dimethylphenyl isothiocyanates and their subsequent reactions, with a focus on nucleophilic additions to form thiourea derivatives. Quantitative data on the electronic and steric influence of the methyl substituents are summarized, and detailed experimental protocols for key reactions are provided. Furthermore, the potential role of these compounds as modulators of transient receptor potential (TRP) channels is explored, offering insights for their application in drug discovery and development.

Introduction

Isothiocyanates (-N=C=S) are a class of reactive organic compounds known for their electrophilic nature, making them valuable intermediates in organic synthesis. The reactivity of the isothiocyanate group is highly dependent on the electronic and steric environment conferred by its substituent. This guide focuses on isothiocyanates where the substituent is a dimethyl-substituted benzene ring (a xylyl group). The two methyl groups on the phenyl ring, depending on their position (ortho, meta, or para to the isothiocyanate group), can either enhance or diminish the reactivity of the isothiocyanate through inductive effects, hyperconjugation, and steric hindrance. Understanding these effects is crucial for designing synthetic routes and for predicting the biological activity of molecules containing this scaffold.

Synthesis of Dimethylphenyl Isothiocyanates

The synthesis of dimethylphenyl isothiocyanates typically starts from the corresponding dimethylaniline. Several methods are available, with the choice often depending on the desired scale and the available reagents.

Thiophosgene Method

A common and efficient method involves the reaction of a dimethylaniline with thiophosgene (CSCl₂). This reaction should be performed with caution due to the high toxicity of thiophosgene.

Experimental Protocol: Synthesis of 2,4-Dimethylphenyl Isothiocyanate [1]

-

Materials: 2,4-Dimethylaniline, Triethylamine, Thiophosgene, Anhydrous Dichloromethane.

-

Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, standard glassware for extraction and filtration.

-

Procedure:

-

Dissolve 2,4-dimethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude isothiocyanate, which can be purified by distillation or chromatography.

-

Carbon Disulfide Method

A less hazardous alternative to the thiophosgene method involves the use of carbon disulfide (CS₂) to form a dithiocarbamate salt in situ, which is then decomposed to the isothiocyanate.

Experimental Protocol: General Synthesis of Aryl Isothiocyanates from Amines [2][3]

-

Materials: Dimethylaniline, Carbon Disulfide, Potassium Carbonate (K₂CO₃), Trichloroisocyanuric acid (TCT) or Lead Nitrate (Pb(NO₃)₂), Dichloromethane, Water.

-

Equipment: Jacketed flask, mechanical stirrer, standard laboratory glassware.

-

Procedure:

-

To a mixture of the dimethylaniline (1.0 equivalent) and potassium carbonate (2.0 equivalents) in water, add carbon disulfide (1.2 equivalents) dropwise at room temperature over 2.5 hours.

-

Stir the mixture for an additional 2 hours.

-

Cool the mixture to 0 °C and add a solution of TCT (0.5 equivalents) in dichloromethane dropwise over 4 hours.

-

After stirring for another hour, the mixture is basified, and the organic layer is separated, washed, dried, and concentrated to give the isothiocyanate.

-

Reactivity of the Isothiocyanate Group

The carbon atom of the isothiocyanate group is electrophilic and readily undergoes nucleophilic attack. The reactivity is influenced by the electronic and steric effects of the dimethyl-substituted phenyl ring.

Electronic Effects

Methyl groups are electron-donating through a combination of inductive effect and hyperconjugation.[4][5] This electron donation increases the electron density on the benzene ring, which in turn can slightly reduce the electrophilicity of the isothiocyanate carbon compared to an unsubstituted phenyl isothiocyanate.

-

Activating Nature: The electron-donating methyl groups activate the benzene ring towards electrophilic substitution, but they have a deactivating (rate-decreasing) effect on nucleophilic attack at the isothiocyanate carbon.

-

Positional Dependence: The magnitude of this effect depends on the position of the methyl groups. Methyl groups at the ortho and para positions have a more pronounced electron-donating effect on the isothiocyanate group through resonance (hyperconjugation) compared to a meta substitution.

Steric Effects

Methyl groups, particularly at the ortho position, can sterically hinder the approach of a nucleophile to the electrophilic carbon of the isothiocyanate group.[2][6] This steric hindrance can significantly decrease the rate of reaction.

-

Ortho-Substitution: Isomers such as 2,6-dimethylphenyl isothiocyanate are expected to be significantly less reactive towards bulky nucleophiles compared to 3,5-dimethylphenyl isothiocyanate, where the methyl groups are in the meta positions and do not sterically encumber the isothiocyanate group.

Table 1: Predicted Relative Reactivity of Dimethylphenyl Isothiocyanate Isomers

| Isomer | Electronic Effect of Methyl Groups | Steric Effect on -NCS | Predicted Relative Reactivity |

| 2,4-Dimethylphenyl isothiocyanate | Electron-donating (activating ring, deactivating NCS) | Moderate steric hindrance from one ortho-methyl group | Intermediate |

| 2,6-Dimethylphenyl isothiocyanate | Electron-donating (activating ring, deactivating NCS) | High steric hindrance from two ortho-methyl groups | Low |

| 3,5-Dimethylphenyl isothiocyanate | Electron-donating (activating ring, deactivating NCS) | Minimal steric hindrance | High |

Nucleophilic Addition Reactions: Synthesis of Thioureas

A primary application of isothiocyanates is in the synthesis of thiourea derivatives through reaction with primary or secondary amines. This reaction is a straightforward nucleophilic addition.

General Reaction Mechanism: Thiourea Formation

The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate undergoes a proton transfer to yield the stable thiourea product.[7]

Experimental Protocols for Thiourea Synthesis

Protocol 1: Synthesis of N-(2,4-dimethylphenyl)-N'-methylthiourea [6]

-

Materials: 2,4-Dimethylaniline, Methyl isothiocyanate, Ethanol.

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Büchner funnel.

-

Procedure:

-

Dissolve 2,4-dimethylaniline (e.g., 0.1 mol, 12.12 g) in ethanol (100 mL) in a round-bottom flask.

-

With continuous stirring, add methyl isothiocyanate (e.g., 0.1 mol, 7.31 g) dropwise to the solution at room temperature.

-

After the addition is complete, attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

-

Protocol 2: General Synthesis of N,N'-Disubstituted Thiourea [7]

-

Materials: Substituted Amine (1.0 mmol), Substituted Isothiocyanate (1.0 mmol), Anhydrous Tetrahydrofuran (THF) (10 mL).

-

Equipment: Standard laboratory glassware, magnetic stirrer.

-

Procedure:

-

To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.

-

Stir the resulting mixture at room temperature. The reaction is typically complete within 1-2 hours.

-

Remove the solvent under reduced pressure.

-

If necessary, purify the crude product by recrystallization or flash column chromatography.

-

Table 2: Spectroscopic Data for a Representative Thiourea Derivative: N-(2,3-dimethylphenyl)-N'-(3-methyl-1H-pyrazol-5-yl)-thiourea [8]

| Nucleus | Chemical Shift (ppm) in DMSO-d6 |

| ¹H NMR | 1.0-3.0 (m, CH₃), 6.0-8.0 (m, Ar-H and pyrazole-H), NH protons typically broad |

| ¹³C NMR | 10-25 (CH₃), 100-150 (Ar-C and pyrazole-C), ~180 (C=S) |

Interaction with Signaling Pathways: TRP Channels

Isothiocyanates are known to be agonists of certain Transient Receptor Potential (TRP) channels, particularly TRPA1, which is involved in pain, inflammation, and respiratory irritation.[9][10] The activation of TRPA1 by isothiocyanates is believed to occur through covalent modification of cysteine residues in the N-terminus of the channel protein.[5]

The electrophilic carbon of the isothiocyanate group reacts with the nucleophilic thiol group of cysteine residues. The presence and positioning of methyl groups on the phenyl ring can influence the potency and kinetics of this interaction by modulating the electrophilicity and steric accessibility of the isothiocyanate.

Structure-activity relationship (SAR) studies have shown that the isothiocyanate moiety itself is the primary driver of TRPA1 activation, with other functional groups having a smaller contribution.[9][11] However, the steric and electronic properties conferred by the dimethylphenyl ring could fine-tune this activity, potentially leading to the development of selective TRP channel modulators.

Conclusion

The reactivity of the isothiocyanate group on a dimethyl-substituted benzene ring is a finely tuned system governed by the interplay of electronic and steric effects. While the electron-donating nature of the methyl groups slightly deactivates the isothiocyanate towards nucleophilic attack, the steric hindrance imposed by ortho-methyl groups plays a more dominant role in modulating reactivity. This understanding allows for the rational design of synthetic strategies and the prediction of chemical behavior. The interaction of these compounds with biological targets such as TRP channels highlights their potential in the development of new therapeutic agents. Further quantitative kinetic studies are warranted to precisely delineate the reactivity differences among the various dimethylphenyl isothiocyanate isomers, which will undoubtedly aid in the advancement of medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Structure-Activity Relationship Study on Isothiocyanates: Comparison of TRPA1-Activating Ability between Allyl Isothiocyanate and Specific Flavor Components of Wasabi, Horseradish, and White Mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isothiocyanates from Wasabia japonica activate transient receptor potential ankyrin 1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Synthetic Versatility of 2,3-Dimethylphenyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3-Dimethylphenyl Isothiocyanate, a member of the reactive isothiocyanate family, has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural features and the inherent reactivity of the isothiocyanate functional group make it a crucial intermediate in the construction of a wide array of heterocyclic compounds and thiourea derivatives. These synthesized molecules often form the backbone of novel therapeutic agents and agrochemicals, highlighting the significance of this reagent in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the key applications of this compound, complete with experimental details and quantitative data to facilitate its use in the modern research laboratory.

Core Applications in Organic Synthesis

The primary utility of this compound lies in its electrophilic carbon atom within the -N=C=S moiety, which is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in the synthesis of diverse molecular scaffolds.

Synthesis of N-Substituted Thioureas

The most fundamental reaction of this compound is its reaction with primary and secondary amines to form N,N'-disubstituted thioureas. These thiourea derivatives are not only important final products with a range of biological activities but also serve as critical intermediates for the synthesis of more complex heterocyclic systems.

A key example is the synthesis of N-(2,3-Dimethylphenyl)thiourea, which is a precursor for the formation of 2-Amino-4,5-dimethylbenzothiazole.[1] This benzothiazole is subsequently utilized in the synthesis of pyrimido[2,1-b]benzothiazoles, a class of compounds investigated for their antimicrobial properties.

General Reaction Scheme for Thiourea Synthesis:

Caption: General synthesis of N,N'-disubstituted thioureas.

Experimental Protocol: Synthesis of N-(2,3-Dimethylphenyl)thiourea

A detailed experimental protocol for the synthesis of a similar N-substituted thiourea, 1-(2-aminophenyl)-3-(naphthlene-1-yl) thiourea, involves refluxing a solution of 1-naphthyl isothiocyanate and 1,2-phenylenediamine in dichloromethane.[2] This procedure can be adapted for the synthesis of N-(2,3-Dimethylphenyl)thiourea by substituting 1-naphthyl isothiocyanate with this compound and using an appropriate amine.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Reference |

| This compound | Aniline | Dichloromethane | Reflux | N-(2,3-dimethylphenyl)-N'-phenylthiourea | Not Specified | [2] (adapted) |

Synthesis of Heterocyclic Compounds

The true synthetic power of this compound is realized in its application as a precursor for a variety of heterocyclic systems. The thiourea derivatives formed from it are often not the final target but are subjected to further cyclization reactions to yield complex ring structures.

As previously mentioned, N-(2,3-Dimethylphenyl)thiourea is a key intermediate in the synthesis of 2-Amino-4,5-dimethylbenzothiazole.[1] This transformation typically involves an oxidative cyclization. The resulting 2-aminobenzothiazole derivative is a versatile building block for the construction of fused heterocyclic systems like pyrimido[2,1-b]benzothiazoles. The synthesis of these fused systems often involves a one-pot, three-component reaction between a 2-aminobenzothiazole, an aldehyde, and a β-ketoester or a similar active methylene compound.[1][3]

Caption: Synthetic pathway to pyrimido[2,1-b]benzothiazoles.

Experimental Protocol: One-pot Synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives

A general procedure involves the reaction of a 2-aminobenzothiazole derivative, a pyridine 2-aldehyde, and ethyl acetoacetate under microwave irradiation in the presence of a palladium chloride catalyst under solvent-free conditions.[1] The reaction mixture is irradiated for 2-5 minutes at 90°C. After completion, the mixture is cooled and poured into ice-water to precipitate the product.[1]

| 2-Aminobenzothiazole Derivative | Aldehyde | β-Ketoester | Catalyst | Conditions | Product | Yield | Reference |

| 2-Amino-4,5-dimethylbenzothiazole | Pyridine 2-aldehyde | Ethyl acetoacetate | PdCl2 (10 mol%) | Microwave, 90°C, 2-5 min, solvent-free | Ethyl 2,7,8-trimethyl-4-(pyridin-2-yl)-4H-benzo[4][5]thiazolo[3,2-a]pyrimidine-3-carboxylate | Good | [1] (adapted) |

This compound can also be a precursor for the synthesis of various thiazole derivatives. The Hantzsch thiazole synthesis is a classic method where a thiourea reacts with an α-haloketone. By using N-(2,3-dimethylphenyl)thiourea, 2-amino-4-substituted-thiazoles bearing the 2,3-dimethylphenyl group can be prepared.

Caption: Hantzsch synthesis of 2-aminothiazole derivatives.

Experimental Protocol: Synthesis of 2-Amino-4,5-diarylthiazole Derivatives

A general procedure involves heating a mixture of a substituted thiourea and an α-haloketone in ethanol under reflux.[6] For example, 2-bromo-1-(3,4-dimethoxyphenyl)ethan-1-one is reacted with thiourea in refluxing ethanol for five hours.[6] After cooling and neutralization, the thiazole product precipitates.[6]

| Thiourea Derivative | α-Haloketone | Solvent | Conditions | Product | Yield | Reference |

| N-(2,3-Dimethylphenyl)thiourea | 2-Bromo-1-phenylethanone | Ethanol | Reflux | 2-(2,3-Dimethylphenylamino)-4-phenylthiazole | Not Specified | [6] (adapted) |

1,2,4-Triazole derivatives can be synthesized from this compound by first reacting it with a hydrazine or a hydrazide to form a thiosemicarbazide intermediate. This intermediate can then be cyclized, often under basic or acidic conditions, to yield the corresponding triazole-thione.

Caption: Synthetic pathway to 1,2,4-triazole-3-thiones.

Experimental Protocol: Synthesis of 5-Substituted-4-phenyl-4H-1,2,4-triazole-3-thiol

A general procedure involves refluxing a mixture of an acid hydrazide and phenyl isothiocyanate in a suitable solvent like benzene for several hours to form the thiosemicarbazide.[7] This intermediate is then cyclized by refluxing with an aqueous solution of sodium hydroxide.[7] Acidification of the reaction mixture yields the triazole-thiol product.[7]

| Acid Hydrazide | Isothiocyanate | Solvent (Step 1) | Cyclization Conditions (Step 2) | Product | Yield | Reference |

| Benzoic hydrazide | This compound | Benzene | 1) NaOH (aq), Reflux2) HCl (aq) | 5-Phenyl-4-(2,3-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | Moderate | [7] (adapted) |

Conclusion

This compound is a highly valuable reagent in organic synthesis, offering a gateway to a rich variety of nitrogen- and sulfur-containing compounds. Its reactivity allows for the straightforward synthesis of thioureas, which can be further elaborated into complex heterocyclic systems of significant interest in medicinal and materials chemistry. The applications detailed in this guide, from the synthesis of bioactive pyrimido[2,1-b]benzothiazoles to fundamental thiazole and triazole scaffolds, underscore the versatility and importance of this chemical intermediate. The provided experimental frameworks serve as a starting point for researchers to explore and expand the synthetic utility of this compound in their own research endeavors. Further exploration into its reactions with a broader range of nucleophiles and its use in the development of novel multicomponent reactions is anticipated to uncover even more of its synthetic potential.

References

- 1. Novel benzothiazole containing 4<i>H</i>-pyrimido[2,1-<i>b</i>]benzothiazoles derivatives: One pot, solvent-free microwave assisted synthesis and their biological evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 2. orientjchem.org [orientjchem.org]

- 3. A New and Efficient Method for the Synthesis of Pyrimido[2,1-b]Benzothiazole Derivatives [scirp.org]

- 4. cnj.araku.ac.ir [cnj.araku.ac.ir]

- 5. orgchemres.org [orgchemres.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Navigating the Solubility and Stability of 2,3-Dimethylphenyl Isothiocyanate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 2,3-Dimethylphenyl Isothiocyanate in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines crucial data, experimental methodologies, and visual aids to ensure the effective handling and application of this compound.

Core Executive Summary

Solubility Profile

The solubility of this compound is dictated by its aromatic and reactive isothiocyanate moieties. Based on the principle of "like dissolves like," it is anticipated to be more soluble in nonpolar and aprotic polar solvents than in polar protic solvents like water. The following table summarizes the expected qualitative solubility in common laboratory solvents.

| Solvent | Formula | Type | Expected Solubility |

| Water | H₂O | Polar Protic | Insoluble |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble |

| Methanol | CH₃OH | Polar Protic | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Aprotic Polar | Soluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Aprotic Polar | Soluble |

| Acetone | (CH₃)₂CO | Aprotic Polar | Soluble |

| Acetonitrile | CH₃CN | Aprotic Polar | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble |

| Chloroform | CHCl₃ | Nonpolar | Soluble |

Stability Considerations

The stability of this compound is a critical factor for its storage and use in experimental settings. The isothiocyanate group is susceptible to degradation, particularly in the presence of nucleophiles, heat, and at extreme pH values.

| Condition | Effect on Stability | Potential Degradation Products |

| Temperature | Elevated temperatures can accelerate degradation. | Thiourea derivatives (with amines), thiocarbamates (with alcohols), etc. |

| pH | Unstable at alkaline pH.[1] | Hydrolysis to the corresponding amine and other byproducts. |

| Light | May promote degradation (photochemical reactions). | Complex mixture of degradation products. |

| Air (Oxygen/Moisture) | Moisture can lead to hydrolysis. | 2,3-Dimethylaniline, thiourea derivatives. |

| Presence of Nucleophiles | Highly reactive with nucleophiles (e.g., amines, thiols, alcohols, water).[2] | Thioureas, dithiocarbamates, thiocarbamates. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Protocol 1: Determination of Solubility

This protocol outlines a standard procedure for assessing the solubility of a compound in various solvents.[3][4][5]

-

Preparation: Dispense 1 mg of this compound into separate, labeled 2 mL glass vials.

-

Solvent Addition: To each vial, add 100 µL of the test solvent (e.g., water, ethanol, DMSO, etc.).

-

Vortexing: Vortex each vial vigorously for 1 minute to facilitate dissolution.

-

Visual Inspection: Visually inspect each solution for the presence of undissolved solid.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add the solvent in 100 µL increments, vortexing after each addition, up to a total volume of 1 mL.

-

Solubility Classification:

-

Soluble: Complete dissolution in ≤ 1 mL of solvent.

-

Sparingly Soluble: Partial dissolution in 1 mL of solvent.

-

Insoluble: No visible dissolution in 1 mL of solvent.

-

-

Data Recording: Record the final volume of solvent required for complete dissolution to estimate the solubility.

Protocol 2: Assessment of Stability in Solution

This protocol describes a method to evaluate the stability of this compound in a chosen solvent over time, using High-Performance Liquid Chromatography (HPLC).

-

Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in the desired solvent (e.g., acetonitrile).

-

Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area of the compound.

-

Incubation: Store aliquots of the solution under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

-

Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot of each stored solution onto the HPLC.

-

Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

-

Quantification: Calculate the percentage of the remaining compound at each time point to determine the rate of degradation.

Visualizing Experimental Workflows and Chemical Pathways

To further clarify the experimental processes and chemical logic, the following diagrams have been generated using Graphviz.

Caption: Experimental Workflow for Solubility Determination.

Caption: General Degradation Pathway of Isothiocyanates.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains to be established through empirical testing, the provided information on the general behavior of isothiocyanates, coupled with detailed experimental protocols, equips researchers with the necessary tools to handle this compound effectively and safely. Adherence to the guidelines on solvent selection and storage conditions is paramount to ensure the integrity of experimental results.

References

The Rise of Substituted Phenyl Isothiocyanates: A Technical Guide to Their Discovery, Synthesis, and Applications

A comprehensive review for researchers, scientists, and drug development professionals on the burgeoning potential of substituted phenyl isothiocyanates in therapeutics and beyond.

Substituted phenyl isothiocyanates (PITCs) are a class of organic compounds characterized by a phenyl ring attached to the isothiocyanate functional group (-N=C=S), with additional substitutions on the aromatic ring. While naturally occurring isothiocyanates from cruciferous vegetables have long been recognized for their health benefits, synthetic substituted phenyl isothiocyanates are emerging as a versatile scaffold in medicinal chemistry and materials science. Their unique electrophilic nature allows for a wide range of chemical reactions, making them valuable building blocks for the synthesis of novel therapeutic agents and other functional molecules. This technical guide provides an in-depth review of the discovery, synthesis, and diverse applications of substituted phenyl isothiocyanates, with a focus on their biological activities and the experimental methodologies used to evaluate them.

Discovery and Natural Occurrence

The journey of isothiocyanates began with their identification as the pungent principles in plants of the Brassicaceae family, such as mustard, broccoli, and cabbage. These compounds are stored in the plants as stable precursors called glucosinolates. When the plant tissue is damaged, the enzyme myrosinase is released, which hydrolyzes the glucosinolates to produce isothiocyanates. This enzymatic reaction is a defense mechanism for the plant against herbivores and pathogens.[1] Phenethyl isothiocyanate (PEITC) and benzyl isothiocyanate (BITC) are among the well-studied naturally occurring isothiocyanates with a phenyl moiety.[2] Epidemiological studies have suggested an inverse relationship between the consumption of cruciferous vegetables and the incidence of certain cancers, sparking significant interest in the therapeutic potential of these compounds.[2][3]

Synthetic Pathways to Substituted Phenyl Isothiocyanates

The versatility of substituted phenyl isothiocyanates stems from the ability to synthetically modify the phenyl ring, allowing for the fine-tuning of their chemical and biological properties. Several synthetic methods have been developed for their preparation, with the reaction of primary anilines with a thiocarbonyl source being the most common approach.

Experimental Protocol: One-Pot Synthesis of Phenyl Isothiocyanate from Aniline

This protocol describes a common and efficient one-pot synthesis of phenyl isothiocyanate from aniline using carbon disulfide.[4][5]

Materials:

-

Aniline

-

Carbon disulfide (CS₂)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Cyanuric chloride or another desulfurylation reagent

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a solution of aniline (1 equivalent) and potassium carbonate (2 equivalents) in water is prepared.

-

Carbon disulfide (1.2 equivalents) is added dropwise to the stirring suspension at room temperature. The mixture is stirred for 3-5 hours to facilitate the formation of the dithiocarbamate salt intermediate.

-

The reaction mixture is then cooled to 0°C in an ice bath.

-

A solution of cyanuric chloride (0.5 equivalents) in dichloromethane is added dropwise to the cold reaction mixture.

-

The biphasic mixture is stirred for an additional 30-60 minutes at 0°C.

-

The reaction is quenched, and the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield phenyl isothiocyanate.

-

The crude product can be further purified by distillation or column chromatography.[5]

A variety of substituted anilines can be used as starting materials to generate a library of substituted phenyl isothiocyanates.[3] The choice of base and desulfurylation reagent can be optimized to improve yields for different substrates.[6]

Applications of Substituted Phenyl Isothiocyanates

The reactivity of the isothiocyanate group makes these compounds valuable intermediates in organic synthesis and has led to a wide range of applications.

Pharmaceutical and Medicinal Chemistry

The most significant application of substituted phenyl isothiocyanates is in drug discovery and development. They exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity: Substituted phenyl isothiocyanates have been extensively investigated for their potential as anticancer agents.[7][8] They exert their effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[2][9][10]

Table 1: Anticancer Activity of Selected Substituted Phenyl Isothiocyanates (IC₅₀ values in µM)

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenyl isothiocyanate | Human COX-2 | ~99% inhibition at 50 µM | [11] |

| 3-Methoxyphenyl isothiocyanate | Human COX-2 | ~99% inhibition at 50 µM | [11] |

| Benzyl isothiocyanate (BITC) | Cisplatin-resistant Oral Cancer | Not specified | [11] |

| Phenethyl isothiocyanate (PEITC) | Cervical Cancer Cells | Not specified | [11] |

| Phenylalkyl isothiocyanates | Melanoma (UACC 903) | Varies with alkyl chain length | [2] |

| Phenylalkyl isothiocyanates | Breast (MDA-MB-231) | Varies with alkyl chain length | [2] |

| Phenylalkyl isothiocyanates | Glioblastoma (T98G) | Varies with alkyl chain length | [2] |

| Phenylalkyl isothiocyanates | Fibrosarcoma (HT-1080) | Varies with alkyl chain length | [2] |

| Phenylalkyl isothiocyanates | Colon (Caco-2) | Varies with alkyl chain length | [2] |

| Phenylalkyl isothiocyanates | Prostate (PC-3) | Varies with alkyl chain length | [2] |

| Lysine-derived diisothiocyanate | LoVo (Colon cancer) | 1.64 ± 0.53 | [12] |

| Lysine-derived diisothiocyanate | A2780 (Ovarian cancer) | 1.00 ± 0.22 | [12] |

| Lysine-derived diisothiocyanate | MV-4-11 (Leukemia) | 1.66 ± 0.22 | [12] |

| Lysine-derived diisothiocyanate | U-937 (Lymphoma) | 2.95 ± 1.07 | [12] |

Experimental Protocol: Assessing Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted phenyl isothiocyanate stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the substituted phenyl isothiocyanate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Several substituted phenyl isothiocyanates have demonstrated potent activity against a range of bacteria and fungi.[13][14] They are believed to exert their antimicrobial effects by reacting with essential proteins and enzymes in the microorganisms.

Table 2: Antimicrobial Activity of Selected Phenyl Isothiocyanates (MIC values)

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Phenyl isothiocyanate | Escherichia coli | 1000 | [15] |

| Phenyl isothiocyanate | Staphylococcus aureus | 1000 | [15] |

| Benzyl isothiocyanate (BITC) | Methicillin-Resistant S. aureus (MRSA) | 2.9 - 110 | [11][16] |

| Allyl isothiocyanate (AITC) | Campylobacter jejuni | 50 - 200 | [11] |

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | Not specified | [11] |

| Allyl isothiocyanate (AITC) | Pseudomonas aeruginosa | 103 ± 6.9 | [10] |

| Benzyl isothiocyanate (BITC) | Pseudomonas aeruginosa | 2145 ± 249 | [10] |

| Phenethyl isothiocyanate (PEITC) | Pseudomonas aeruginosa | 29423 ± 1652 | [10] |

Agrochemicals

The biological activity of isothiocyanates extends to the agricultural sector, where they are explored as potential pesticides and herbicides.[17] Their natural origin and biodegradability make them an attractive alternative to conventional synthetic pesticides.

Organic Synthesis and Material Science

Phenyl isothiocyanate is a versatile building block in organic synthesis, used to create a variety of heterocyclic compounds, thioureas, and other sulfur- and nitrogen-containing molecules.[17][18] These compounds find applications in the development of dyes, polymers, and other advanced materials.

A classic application of phenyl isothiocyanate is in Edman degradation , a method for sequencing amino acids in a peptide from the N-terminus.[4][5][13][17]

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of substituted phenyl isothiocyanates are attributed to their ability to modulate multiple cellular signaling pathways. Their electrophilic carbon atom readily reacts with nucleophilic groups in cellular macromolecules, particularly the thiol groups of cysteine residues in proteins.

The Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular antioxidant response.[11][19][20][21] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[22] The liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.[20]

Caption: The Nrf2-Keap1 signaling pathway activated by isothiocyanates.

The NF-κB Pathway

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[23][24][25] Chronic activation of the NF-κB pathway is implicated in inflammation and cancer. Isothiocyanates have been shown to inhibit the NF-κB signaling pathway, contributing to their anti-inflammatory and anticancer effects.[11] They can inhibit the degradation of IκBα, the inhibitory protein of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[26]

Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.

Edman Degradation: A Classic Application

Phenyl isothiocyanate is the key reagent in Edman degradation, a chemical method for determining the amino acid sequence of a peptide or protein. The process involves the sequential removal and identification of amino acids from the N-terminus.

Caption: Workflow of the Edman degradation using phenyl isothiocyanate.

Conclusion and Future Perspectives

Substituted phenyl isothiocyanates represent a promising class of compounds with a remarkable breadth of biological activities and synthetic utility. Their journey from pungent natural products to versatile scaffolds in drug discovery highlights the power of chemical synthesis in harnessing and improving upon nature's designs. The ability to modulate key signaling pathways such as Nrf2 and NF-κB underscores their therapeutic potential in a variety of diseases, particularly cancer and inflammatory disorders.

Future research will likely focus on the development of novel substituted phenyl isothiocyanates with enhanced potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with improved pharmacokinetic and pharmacodynamic properties. Furthermore, a deeper understanding of their mechanisms of action will open up new avenues for their application in combination therapies and personalized medicine. The continued exploration of this fascinating class of molecules holds great promise for the development of innovative solutions to pressing challenges in human health and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103086933A - Preparation method of phenyl isothiocyanate - Google Patents [patents.google.com]

- 4. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 5. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. cbijournal.com [cbijournal.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Edman degradation - Wikipedia [en.wikipedia.org]

- 14. Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 18. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]